Btynb
Overview
Description
BTYNB is a potent and selective inhibitor of the oncofetal mRNA-binding protein IMP1. Its chemical structure is represented as C₁₂H₉BrN₂OS, and its CAS number is 304456-62-0 .
Scientific Research Applications
BTYNB’s applications extend across various scientific domains:
Mechanism of Action
Mode of Action
BTYNB acts as a potent and selective inhibitor of the binding of IMP1 to c-Myc mRNA. The IC50 value for this interaction is 5 μM. By inhibiting this binding, this compound disrupts the normal function of IMP1, leading to changes in the expression of c-Myc, a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation .
Biochemical Pathways
The inhibition of IMP1 binding to c-Myc mRNA by this compound affects several biochemical pathways. It destabilizes c-Myc mRNA, downregulates β-TrCP1 mRNA, and reduces the activation of NF-κB . It also decreases the levels of the oncogenic translation regulatory factor eEF2 mRNA in cancer cells .
Pharmacokinetics
. This suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the destabilization of c-Myc mRNA, downregulation of β-TrCP1 mRNA, reduction of NF-κB activation, and decrease in eEF2 mRNA levels . These changes can inhibit the proliferation of IMP1-positive ovarian cancer and melanoma cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C in a sealed, dry environment to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: Unfortunately, specific synthetic routes for BTYNB are not widely documented in the available literature. it is synthesized through chemical processes that involve bromination, nucleophilic substitution, and other reactions. Further research is needed to uncover detailed synthetic methods.
Industrial Production Methods: As of now, there is no information on large-scale industrial production methods for this compound. Research in this area is limited, and industrial-scale synthesis remains an open question.
Chemical Reactions Analysis
Types of Reactions: BTYNB interacts with IMP1, stabilizing c-Myc, β-TrCP1, and other oncogenic mRNAs. It enhances the degradation of c-Myc mRNA in cancer cells .
Common Reagents and Conditions: Specific reagents and conditions for this compound reactions are not well-documented. its effects on mRNA stability and protein expression suggest involvement in cellular pathways related to cancer progression.
Major Products: The major products resulting from this compound interactions include reduced c-Myc expression and downregulation of IMP1-positive cancer cell proliferation .
Comparison with Similar Compounds
While BTYNB’s uniqueness lies in its selectivity against IMP1, other compounds with similar mechanisms of action include:
IGF2BP1 Inhibitors: These compounds target IGF2BP1, affecting mRNA stability.
NF-κB Inhibitors: Similar to this compound, these modulate NF-κB signaling pathways.
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEADOPONHLEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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